molecular formula C10H8Br2N2 B3075788 1,4-Dibromonaphthalene-2,3-diamine CAS No. 103598-22-7

1,4-Dibromonaphthalene-2,3-diamine

Cat. No. B3075788
CAS RN: 103598-22-7
M. Wt: 315.99 g/mol
InChI Key: NRCXHDSPXUZKBE-UHFFFAOYSA-N
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Description

1,4-Dibromonaphthalene-2,3-diamine is a chemical compound with the molecular formula C10H8Br2N2 and a molecular weight of 315.99 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved by adding a mixture of bromine and glacial acetic acid dropwise into a solution of 2,3-diaminonaphthalene in glacial acetic acid, with vigorous stirring at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

This compound has been investigated as a new reagent for the spectrofluorimetric determination of selenium . It has advantages in comparison with the commonly used 2,3-diaminonaphthalene (DAN) as a ligand .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 315.99 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Molecular Motions and Lattice Stability

1,4-Dibromonaphthalene-2,3-diamine has been studied for its molecular motions and effects on lattice stability in organic alloys. Research by Bellows and Prasad (1977) found that the addition of another bromine atom in the 1,4-dihalonaphthalene series can create lattice instability, leading to different crystal structures, which is significant for the study of molecular interactions and material science (Bellows & Prasad, 1977).

Crystal Structure Analysis

The crystal structure of 1,4-dibromonaphthalene has been extensively studied. Trotter (1961) explored its monoclinic crystal structure, providing insights into molecular dimensions and the positioning of bromine atoms in relation to the aromatic plane. This research is crucial for understanding the fundamental properties of such organic compounds (Trotter, 1961).

Selective Detection of Ions

The compound has been investigated for its potential in selective ion detection. Aggrwal et al. (2021) discussed products formed by reacting 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, which could effectively detect Hg and Ni ions, suggesting its use in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Spectrofluorimetric Reagent for Selenium Detection

Johansson et al. (1995) explored the use of 2,3-diamino-1,4-dibromonaphthalene as a reagent for spectrofluorimetric determination of selenium in biological materials. This application is significant for bioanalytical chemistry and environmental testing (Johansson, Andersson, & Olin, 1995).

Environment-friendly Synthesis

Zhao et al. (2008) developed an environment-friendly method for synthesizing 1,4-dibromonaphthalene. This method highlights the importance of sustainable chemical processes in industrial and laboratory settings (Zhao et al., 2008).

Optical and Magnetic Resonance Spectra

Research by Hochstrasser and Zewail (1974) on the optical and magnetic resonance spectra of 1,4-dibromonaphthalene provides insights into its photophysical properties, useful for materials science and photonics (Hochstrasser & Zewail, 1974).

Safety and Hazards

1,4-Dibromonaphthalene-2,3-diamine is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1,4-dibromonaphthalene-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCXHDSPXUZKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Br)N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578283
Record name 1,4-Dibromonaphthalene-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103598-22-7
Record name 1,4-Dibromonaphthalene-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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